5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step may involve the alkylation of the pyrimidinone core with benzyl halides in the presence of a base like potassium carbonate.
Incorporation of the Fluoropyridinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoropyridine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions may target the pyrimidinone core, potentially converting it to dihydropyrimidinones.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-2-(2-chloropyridin-4-yl)pyrimidin-4(3H)-one
- 5-(Benzyloxy)-2-(2-methylpyridin-4-yl)pyrimidin-4(3H)-one
- 5-(Benzyloxy)-2-(2-bromopyridin-4-yl)pyrimidin-4(3H)-one
Uniqueness
The presence of the fluoropyridinyl group in 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Properties
CAS No. |
1956376-23-0 |
---|---|
Molecular Formula |
C16H12FN3O2 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12FN3O2/c17-14-8-12(6-7-18-14)15-19-9-13(16(21)20-15)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20,21) |
InChI Key |
HEMRHIGQOYXUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC(=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.